molecular formula C16H13N3S B2916056 4-methylsulfanyl-2,6-dipyridin-2-ylpyridine CAS No. 78570-35-1

4-methylsulfanyl-2,6-dipyridin-2-ylpyridine

Cat. No.: B2916056
CAS No.: 78570-35-1
M. Wt: 279.36
InChI Key: QKGHDDGIUNCPCQ-UHFFFAOYSA-N
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Description

4-methylsulfanyl-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that contains a pyridine ring substituted with a methylsulfanyl group at the 4-position and two pyridine rings at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylsulfanyl-2,6-dipyridin-2-ylpyridine typically involves the alkylation of 2,6-dipyridin-2-ylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methylsulfanyl-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

    Coordination: Transition metal salts (e.g., nickel(II) chloride, cobalt(II) sulfate).

Major Products Formed

Scientific Research Applications

4-methylsulfanyl-2,6-dipyridin-2-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylsulfanyl-2,6-dipyridin-2-ylpyridine depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylsulfanyl-2,6-dipyridin-2-ylpyridine is unique due to the presence of the methylsulfanyl group, which enhances its reactivity and ability to form diverse coordination complexes. This structural feature also imparts distinct electronic and steric properties, making it valuable in various research fields.

Properties

IUPAC Name

4-methylsulfanyl-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-20-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHDDGIUNCPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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